2-Methoxyethyl vinyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water: 8.8 g/100 ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2143. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethenoxy-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-7-5-4-6-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZPMXGRNUXGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

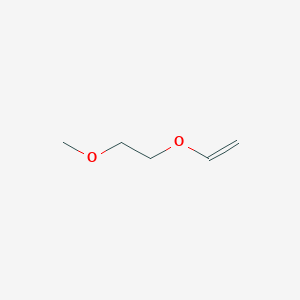

COCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29695-83-8, 50856-25-2 | |

| Record name | Ethene, (2-methoxyethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29695-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50856-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30168086 | |

| Record name | 1-Methoxy-2-vinyloxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] | |

| Record name | 1-Methoxy-2-vinyloxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

108.8 °C @ 760 MM HG | |

| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

64 °F OC. | |

| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

IN WATER: 8.8 G/100 ML | |

| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.897 @ 20 °C/20 °C | |

| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.52 (AIR= 1) | |

| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

18.0 [mmHg], 18 MM HG @ 20 °C | |

| Record name | 1-Methoxy-2-vinyloxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

1663-35-0 | |

| Record name | (2-Methoxyethoxy)ethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1663-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-2-vinyloxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethyl vinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-2-vinyloxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethoxy)ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZWW3NCD4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-83 °C | |

| Record name | 1-METHOXY-2-VINYLOXY ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

"2-Methoxyethyl vinyl ether" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxyethyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MOVE), with CAS number 1663-35-0, is a significant monomer in the field of polymer chemistry and a versatile building block in organic synthesis.[1][2][3] Its unique structure, featuring both a vinyl group and a methoxyethyl moiety, imparts valuable properties to the polymers derived from it. Poly(this compound) (PMOVE) is particularly noted for its thermosensitive properties in aqueous solutions, making it a "smart" polymer with applications in drug delivery, tissue engineering, and as an alternative to Poly(ethylene glycol) (PEG) for creating "stealth" nanoparticles.[4][5][6] This guide offers a comprehensive overview of the synthesis, purification, and characterization of MOVE, providing researchers with the foundational knowledge required to produce and validate this important compound.

Synthesis Methodologies

The synthesis of vinyl ethers can be broadly achieved through two primary routes: the direct vinylation of the corresponding alcohol with acetylene and the metal-catalyzed transfer vinylation from another vinyl ether. The choice of method often depends on the scale of the synthesis, available equipment, and safety considerations.

Method 1: Direct Vinylation of 2-Methoxyethanol with Acetylene

This classical and industrially significant method involves the direct addition of 2-methoxyethanol to acetylene gas under basic catalysis.[7][8][9]

Causality and Mechanistic Insights:

The reaction proceeds via a nucleophilic attack of the alcoholate, formed by the deprotonation of 2-methoxyethanol by a strong base (typically an alkali metal hydroxide like KOH), on the triple bond of acetylene.[9][10][11] This process, often referred to as the Reppe vinylation, is highly effective but requires careful handling of acetylene, which is a flammable and explosive gas.[12]

A significant challenge in this synthesis is the purification of the final product. This compound (boiling point: 109°C) and the unreacted starting material, 2-methoxyethanol (boiling point: 124°C), have close boiling points and can form an azeotropic mixture, making simple distillation ineffective.[7] A patented industrial solution involves converting the unreacted alcohol into a high-boiling point acetal, which can then be easily separated by distillation.[7]

Detailed Experimental Protocol (Adapted from[7]):

-

Catalyst Preparation: In a suitable pressure reactor, dissolve a catalytic amount of potassium hydroxide (KOH) in 2-methoxyethanol.

-

Reaction: Pressurize the reactor with acetylene gas and heat the mixture to initiate the vinylation reaction. Maintain the reaction under pressure and elevated temperature until acetylene uptake ceases.

-

Acetalization of Unreacted Alcohol: Cool the reactor and vent any excess acetylene. Transfer the resulting crude mixture containing the product and unreacted 2-methoxyethanol to a separate flask. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to convert the remaining 2-methoxyethanol into the high-boiling acetaldehyde bis(2-methoxyethyl)acetal.[7][9]

-

Purification: Subject the mixture to fractional distillation. The lower-boiling this compound is collected as the distillate, leaving the high-boiling acetal and catalyst residue in the distillation pot.[7]

Method 2: Ruthenium-Catalyzed Transfer Vinylation

For laboratory-scale synthesis, transfer vinylation offers a safer and more convenient alternative to handling acetylene gas. This method involves the exchange of a vinyl group from a carrier molecule, such as an alkyl vinyl ether, to the target alcohol. Ruthenium[13][14], palladium[15][16], and other transition metals have been shown to effectively catalyze this reaction.

Causality and Mechanistic Insights:

The ruthenium-catalyzed protocol is particularly efficient for primary alcohols like 2-methoxyethanol.[13][14] The reaction typically uses a readily available and inexpensive vinyl ether, like ethyl vinyl ether, as both the vinylating agent and the solvent, simplifying the reaction setup. The catalyst facilitates the reversible transfer of the vinyl group, and the equilibrium is driven towards the product by using a large excess of the vinylating agent.

Detailed Experimental Protocol (Adapted from[13][14]):

-

Reaction Setup: In a reaction vessel, combine 2-methoxyethanol, a suitable ruthenium catalyst (e.g., bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)), and a large excess of ethyl vinyl ether (which also serves as the solvent).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the specified reaction temperature (e.g., 105 °C) for several hours until conversion is complete, as monitored by Gas Chromatography (GC).

-

Purification: After cooling, the catalyst can be removed by filtration through a short plug of silica gel. The excess ethyl vinyl ether and the ethanol byproduct can be removed by distillation. The final product, this compound, is then purified by fractional distillation under reduced pressure.

Safety and Handling

This compound is a flammable liquid and vapor.[1][17] It is crucial to handle the compound in a well-ventilated area, away from heat, sparks, and open flames.[18] Like many ethers, it may form explosive peroxides upon storage and exposure to air.[1][19][20] Containers should be dated upon opening and stored under an inert atmosphere (e.g., nitrogen).[17][21] It is also a mild irritant to the eyes, skin, and respiratory tract.[1][17] Always consult the latest Material Safety Data Sheet (MSDS) before handling.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

A summary of the key physical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [19][22] |

| Boiling Point | 108.8 °C at 760 mmHg | [19][22] |

| Density | 0.897 g/cm³ at 20 °C | [19][22] |

| Water Solubility | 8.8 g/100 mL | [1][19][22] |

| Flash Point | 64 °F (17.8 °C) | [19][22] |

Spectroscopic Analysis

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [xinjingtech.com]

- 3. This compound | 1663-35-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Infrared spectroscopic investigation of poly(this compound) during thermosensitive phase separation in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. data.epo.org [data.epo.org]

- 8. Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US20100249465A1 - Process for production of high-purity vinyl ether - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 16. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. chemos.de [chemos.de]

- 19. 1-Methoxy-2-vinyloxyethane | C5H10O2 | CID 15457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 21. Ethene,(2-methoxyethoxy)- MSDS CasNo.1663-35-0 [m.lookchem.com]

- 22. echemi.com [echemi.com]

"2-Methoxyethyl vinyl ether" physical and chemical properties

An In-depth Technical Guide to 2-Methoxyethyl Vinyl Ether: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (MOVE), CAS No. 1663-35-0, is an important organic compound featuring both a vinyl group and an ether linkage. This unique bifunctionality makes it a versatile monomer for polymerization and a crucial reagent in synthetic organic chemistry. Its primary application in research and pharmaceutical development lies in its utility as a precursor to the methoxyethyl (MEE) acetal, a robust and reliable protecting group for alcohols. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its reactivity, detailed protocols for its application in alcohol protection, and essential safety and handling information for laboratory professionals.

Core Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[1] Its key physical and identifying properties are summarized in the table below, compiled from various chemical data repositories.

| Property | Value | Source(s) |

| CAS Number | 1663-35-0 | [2][3] |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [2] |

| Appearance | Colorless Liquid | [1][2] |

| Density | 0.897 g/cm³ (at 20 °C) | [2] |

| Boiling Point | 108.8 °C (at 760 Torr) | [2] |

| Melting Point | -83 °C | [2] |

| Flash Point | 64 °F (Open Cup) | [2] |

| Water Solubility | 8.8 g/100 mL | [1][2] |

| Vapor Pressure | 18 mmHg (at 20 °C) | [2] |

| Vapor Density | 3.52 (Air = 1) | [1][2] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for reaction monitoring and quality control.

-

Infrared (IR) Spectroscopy : As with other ethers, the IR spectrum will be dominated by a strong C-O single-bond stretching absorption between 1050-1150 cm⁻¹. The vinyl group will exhibit a C=C stretch around 1620 cm⁻¹ and vinylic C-H stretching absorptions just above 3000 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The protons on the vinyl group are the most characteristic, appearing as a system of doublets of doublets between 4.0 and 6.5 ppm. Protons on the carbons adjacent to the ether oxygens are deshielded and typically resonate in the 3.4 to 4.5 ppm region. The terminal methoxy group will appear as a sharp singlet around 3.3-3.4 ppm.[4][5]

-

¹³C NMR : The carbons of the vinyl group will appear in the olefinic region, with the oxygen-substituted carbon resonating further downfield (around 152 ppm) and the terminal methylene carbon appearing upfield (around 87 ppm). The carbons adjacent to the ether oxygens typically absorb in the 50 to 80 ppm range.[4][6]

-

-

Mass Spectrometry (MS) : Electron ionization MS will show the molecular ion peak (M⁺) at m/z = 102. Subsequent fragmentation patterns will be characteristic of ethers and vinyl compounds.[7]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its electron-rich carbon-carbon double bond and its ether linkages.

Key Reactivity Insights:

-

Peroxide Formation : Like many ethers, this compound is classified as a peroxide-forming chemical.[2][8] Prolonged exposure to air and light can lead to the formation of explosive peroxide compounds. This necessitates careful storage and handling.

-

Polymerization : The vinyl group is highly susceptible to polymerization, particularly through acid-catalyzed mechanisms.[9][10] Lewis acids can initiate rapid, often exothermic, polymerization.[10][11] To prevent this, commercial preparations may contain stabilizers.

-

Hydrolysis : Under acidic conditions, the vinyl ether moiety can be hydrolyzed to acetaldehyde and 2-methoxyethanol. This reactivity is fundamental to its use as a protecting group, as the resulting acetal is also acid-labile.

-

Incompatibilities : The compound is incompatible with strong acids, strong oxidizing agents, and peroxides.[9][12] It is considered air-sensitive and should be handled under an inert atmosphere where possible.[9][13]

Application in Synthesis: The Methoxyethyl (MEE) Protecting Group

In complex, multi-step organic syntheses, the selective masking or "protection" of reactive functional groups is a cornerstone of strategy. Alcohols, with their acidic proton and nucleophilic oxygen, often require protection to prevent unwanted side reactions. The formation of a methoxyethyl (MEE) acetal using this compound is an effective method for this purpose. The MEE group is valued for its ease of installation and removal under mild, specific conditions.

Mechanism of Alcohol Protection

The protection reaction is an acid-catalyzed addition of an alcohol across the vinyl ether's double bond. A mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is typically employed to avoid degradation of sensitive substrates.

The mechanism proceeds in three key steps:

-

Protonation : The acid catalyst protonates the vinyl ether at the terminal carbon, generating a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack : The alcohol substrate acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation : The resulting protonated acetal is deprotonated, yielding the stable MEE-protected alcohol and regenerating the acid catalyst.

Caption: Acid-catalyzed protection of an alcohol with MOVE.

Experimental Protocol: Alcohol Protection

This protocol is a generalized procedure adapted from the protection of glycals using vinyl ethers.[14][15]

-

Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol substrate (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.5 M).

-

Reagent Addition : Cool the solution to 0 °C using an ice bath. Add this compound (3.0-6.0 equiv) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup : Upon completion, quench the reaction by adding a small amount of triethylamine (Et₃N) to neutralize the acid catalyst. Dilute the mixture with DCM.

-

Extraction : Wash the organic layer sequentially with water and then brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure MEE-protected alcohol.

Stability of the MEE Group

The resulting MEE acetal is stable across a wide range of non-acidic conditions, making it highly valuable. It is robust to:

-

Strongly basic conditions (e.g., NaOH, LDA, Grignard reagents)

-

Organometallic reagents

-

Nucleophilic reagents

-

Many oxidizing and reducing agents

Mechanism and Protocol for Deprotection

Deprotection is the reverse of protection: an acid-catalyzed hydrolysis of the acetal. Mild acidic conditions, such as acetic acid in a THF/water mixture, are sufficient to cleave the MEE group, ensuring that other acid-sensitive functionalities in the molecule can be preserved.[15][16]

Caption: Logical workflow for the deprotection of MEE ethers.

Experimental Protocol: Deprotection

-

Preparation : Dissolve the MEE-protected alcohol (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and 1% aqueous acetic acid.

-

Reaction : Stir the solution at room temperature. Monitor the reaction progress by TLC until all starting material is consumed.

-

Workup : Neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the deprotected alcohol.

Safety, Handling, and Storage

As a flammable and peroxide-forming chemical, this compound requires strict adherence to safety protocols.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

Source:[8]

Handling Recommendations:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][17]

-

Use appropriate personal protective equipment (PPE), including safety glasses with side shields, flame-retardant laboratory coat, and chemical-resistant gloves.

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][13]

-

Ground and bond containers when transferring material to prevent static discharge.[13]

-

Handle under an inert atmosphere (e.g., argon or nitrogen) as the material is air-sensitive.[9][13]

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][12]

-

Store in a flammables-designated area, often under refrigeration.[9][12]

-

Check for the formation of peroxides periodically, especially before distillation. Do not distill to dryness.

Conclusion

This compound is a chemical of significant utility, particularly for the synthesis of complex organic molecules. Its value as a precursor to the MEE protecting group for alcohols is well-established, offering a reliable method for masking this functional group under mild conditions. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity—especially its flammability and tendency to form peroxides—is paramount for its safe and effective use in the laboratory. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to leverage the capabilities of this versatile reagent.

References

-

PubChem. 1-Methoxy-2-vinyloxyethane | C5H10O2. National Center for Biotechnology Information. [Link]

-

Wiley. (n.d.). This compound. SpectraBase. [Link]

-

ACS Publications. (2018-07-16). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega. [Link]

-

PubChem. (2-Ethoxyethyl) vinyl ether | C6H12O2. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

Airgas. (2016-04-12). SAFETY DATA SHEET - Flammable Gas Mixture. [Link]

-

ACS Publications. (2018-07-16). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of poly(2‐methoxyethyl vinyl ether) (PMOVE)‐SH. [Link]

-

ACS Publications. (n.d.). Supporting information: Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions. [Link]

-

Wikipedia. (n.d.). Methyl vinyl ether. [Link]

-

PubChem. Methyl vinyl ether | C3H6O. National Center for Biotechnology Information. [Link]

-

European Patent Office. (2022-02-04). METHOD FOR PRODUCING (2-METHOXYETHYL) VINYL ETHER.... [Link]

-

Haz-Map. (n.d.). Vinyl methyl ether - Hazardous Agents. [Link]

-

PubChem. Methyl vinyl ether. National Center for Biotechnology Information. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 1663-35-0 [chemicalbook.com]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-Methoxy-2-vinyloxyethane | C5H10O2 | CID 15457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.fr [fishersci.fr]

- 10. Methyl vinyl ether - Wikipedia [en.wikipedia.org]

- 11. Methyl vinyl ether | C3H6O | CID 7861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Protecting group - Wikipedia [en.wikipedia.org]

- 17. airgas.com [airgas.com]

A Spectroscopic Guide to 2-Methoxyethyl Vinyl Ether: Structure, Purity, and Characterization

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyethyl vinyl ether (CAS: 1663-35-0), a key monomer and chemical intermediate.[1] Aimed at researchers, chemists, and quality control professionals, this document delves into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound. By synthesizing spectral data with field-proven insights, this guide establishes a self-validating framework for analysis, ensuring scientific integrity and reproducibility.

Introduction: The Molecular Blueprint

This compound, with the chemical formula C₅H₁₀O₂, is a bifunctional molecule incorporating both a vinyl group and a methoxyethyl moiety.[2][3] This structure, depicted in Figure 1, makes it a valuable building block in polymer chemistry and organic synthesis. Its reactivity is dominated by the electron-rich vinyl ether double bond, making it susceptible to polymerization and electrophilic addition.

Accurate structural confirmation and purity assessment are paramount for its application. A multi-technique spectroscopic approach is not merely confirmatory; it is a necessary protocol to elucidate the molecule's electronic environment, functional group integrity, and molecular mass. This guide will dissect the data from three core analytical techniques: NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most definitive information regarding the molecular structure of this compound by mapping its ¹H and ¹³C atomic environments.

Expertise & Causality: The NMR Experiment

The choice of solvent and internal standard is critical for reproducible results. Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve the analyte and its relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for both ¹H and ¹³C NMR, providing a sharp, inert reference point. The experimental workflow is designed to ensure sample homogeneity and optimal instrument performance.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer's probe.

-

Locking & Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition (¹H NMR): Acquire the proton spectrum using a standard single-pulse experiment. A 400 MHz or higher field instrument is recommended for better resolution of coupling patterns.

-

Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.

Mandatory Visualization: NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Data Presentation & Authoritative Grounding

The proton NMR spectrum of this compound displays a characteristic set of signals corresponding to the five distinct proton environments. The vinyl protons form a classic AMX spin system, while the ethyl and methyl protons appear as deshielded aliphatic signals. Hydrogens on carbons adjacent to an ether oxygen are typically shifted downfield, appearing in the 3.4 to 4.5 δ range.[4]

| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hₐ | ~6.45 | dd | J_ac ≈ 14.4, J_ab ≈ 6.8 | 1H | =CH-O |

| Hₑ | ~4.18 | dd | J_ac ≈ 14.4, J_bc ≈ 2.2 | 1H | H₂C= (trans to Hₐ) |

| Hₑ' | ~3.98 | dd | J_ab ≈ 6.8, J_bc ≈ 2.2 | 1H | H₂C= (cis to Hₐ) |

| Hₓ | ~3.80 | t | J ≈ 4.7 | 2H | -O-CH₂-CH₂- |

| Hᵧ | ~3.58 | t | J ≈ 4.7 | 2H | -CH₂-O-CH₃ |

| Hₘ | ~3.39 | s | - | 3H | -O-CH₃ |

| Note: Values are estimated based on data for analogous structures like ethyl vinyl ether and general chemical shift principles.[5] The cis/trans assignments for Hc and Hb are based on typical coupling constant magnitudes. |

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, one for each unique carbon atom in the molecule. Carbons attached to oxygen atoms are significantly deshielded and shifted downfield.[4]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152.0 | C H=CH₂ | Vinyl carbon bonded to oxygen; strongly deshielded. |

| ~86.5 | CH=C H₂ | Terminal vinyl carbon. |

| ~70.8 | -O-C H₂-CH₂- | Alkyl carbon bonded to two oxygens (via the chain). |

| ~68.5 | -CH₂-C H₂-O- | Alkyl carbon bonded to the vinyl ether oxygen. |

| ~59.0 | -O-C H₃ | Methyl carbon, deshielded by the adjacent oxygen. |

| Note: Values are estimated based on data for analogous structures like methyl vinyl ether and 2-methoxyethyl acetate.[6][7] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups by measuring their characteristic molecular vibrations.

Expertise & Causality: The IR Experiment

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is superior to traditional salt plates. ATR-FTIR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by measuring the sample in its neat form. This avoids interference from solvent peaks and issues with sample thickness.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a single drop of this compound onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

Mandatory Visualization: IR Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Data Presentation & Authoritative Grounding

The IR spectrum is dominated by absorptions from the vinyl and ether functional groups. Alkyl vinyl ethers are known to present two characteristic C-O stretching bands.[8][9]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | sp² C-H (Vinyl) |

| ~2950-2850 | Strong | C-H Stretch | sp³ C-H (Alkyl) |

| ~1640-1620 | Strong | C=C Stretch | Alkene (Vinyl) |

| ~1220 | Strong | C-O-C Asymmetric Stretch | Vinyl Ether |

| ~1120 | Strong | C-O-C Stretch | Dialkyl Ether |

| ~850 | Medium-Weak | =C-H Bend (Out-of-plane) | Vinyl Ether |

| Note: Wavenumber ranges are based on standard IR correlation charts and data specific to ethers.[8][9][10][11] |

The strong absorption at ~1620 cm⁻¹ confirms the C=C double bond, while the bands at ~1220 cm⁻¹ and ~1120 cm⁻¹ are diagnostic for the vinyl ether and alkyl ether linkages, respectively.[4][8][9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Expertise & Causality: The MS Experiment

Electron Ionization (EI) is a robust, high-energy ionization method that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule. Coupling Gas Chromatography (GC) with MS (GC-MS) is the ideal method for a volatile liquid like this compound. The GC separates the analyte from any volatile impurities, ensuring a pure mass spectrum is obtained for the compound of interest.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Injection: Inject 1 µL of the solution into the GC-MS system.

-

Separation: The sample travels through a capillary GC column (e.g., a non-polar DB-5ms column), which separates compounds based on their boiling points and interactions with the stationary phase.

-

Ionization: As the analyte elutes from the GC, it enters the MS ion source and is bombarded with 70 eV electrons.

-

Detection: The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Mandatory Visualization: MS Workflow

Caption: Workflow for GC-MS analysis.

Data Presentation & Authoritative Grounding

The molecular weight of C₅H₁₀O₂ is 102.13 g/mol .[3][12] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 102. The fragmentation of ethers is dominated by cleavage of the C-C bond adjacent to the oxygen (α-cleavage) and cleavage of the C-O bond, both of which lead to resonance-stabilized cations.[13][14]

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 102 | [CH₂=CHOCH₂CH₂OCH₃]⁺ | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 87 | [CH₂=CHOCH₂CH₂O]⁺ | [C₄H₇O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 73 | [CH₂CH₂OCH₃]⁺ | [C₃H₇O]⁺ | Cleavage of the vinyl-O bond |

| 59 | [CH₂=CHOCH₂]⁺ | [C₃H₅O]⁺ | α-cleavage next to vinyl ether O |

| 58 | [CH₃OCH=CH₂]⁺ | [C₃H₆O]⁺ | McLafferty-type rearrangement product |

| 45 | [CH₂OCH₃]⁺ | [C₂H₅O]⁺ | α-cleavage next to alkyl ether O |

| Note: Fragmentation patterns are predictive, based on established principles for ethers.[13][15][16] |

The presence of the molecular ion at m/z 102 confirms the molecular formula. The relative intensities of the fragment peaks provide a robust fingerprint for structural confirmation. For instance, fragments stabilized by the oxygen atom, such as m/z 45 and 59, are expected to be prominent.

Conclusion: A Unified Spectroscopic Signature

The combination of NMR, IR, and Mass Spectrometry provides a rigorous and self-validating analytical package for the characterization of this compound. NMR spectroscopy definitively maps the carbon-hydrogen framework, IR spectroscopy confirms the presence and integrity of the vinyl and ether functional groups, and Mass Spectrometry verifies the molecular weight and provides a characteristic fragmentation fingerprint. This integrated approach ensures the identity, structure, and purity of the material, which is essential for its reliable use in research, development, and manufacturing.

References

-

ResearchGate. ¹H NMR spectrum of poly(2‐methoxyethyl vinyl ether) (PMOVE)‐SH (polymer.... Available at: [Link]

-

SpectraBase. This compound. Available at: [Link]

-

Química Organica.org. IR spectrum: Ethers. Available at: [Link]

-

PubChem. 1-Methoxy-2-vinyloxyethane | C5H10O2. Available at: [Link]

-

Hubei Xinjing New Materials Co., Ltd. This compound. Available at: [Link]

-

NIST WebBook. Ethene, (2-methoxyethoxy)-. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Wisconsin-Madison. Ethyl vinyl ether NMR Spectrum. Available at: [Link]

-

Chemguide. fragmentation patterns in mass spectra. Available at: [Link]

-

ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Available at: [Link]

-

Scribd. IR Spectrum - Ethers | PDF. Available at: [Link]

-

Chemguide. interpreting infra-red spectra. Available at: [Link]

-

Sam Houston State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

NIST WebBook. Ethene, methoxy-. Available at: [Link]

-

Chegg. 1H NMR spectrum of methyl vinyl ether (1-methoxyethene). Available at: [Link]

-

Chemistry LibreTexts. 1.6: Interpreting Infrared Spectra. Available at: [Link]

-

SpectraBase. Methyl vinyl ether - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry. Available at: [Link]

Sources

- 1. This compound | 1663-35-0 [chemicalbook.com]

- 2. 1-Methoxy-2-vinyloxyethane | C5H10O2 | CID 15457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethene, (2-methoxyethoxy)- [webbook.nist.gov]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Solved H NMR spectrum of methyl vinyl ether | Chegg.com [chegg.com]

- 6. 2-Methoxyethyl acetate(110-49-6) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. IR spectrum: Ethers [quimicaorganica.org]

- 9. scribd.com [scribd.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

- 13. whitman.edu [whitman.edu]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 2-Methoxyethyl Vinyl Ether: Discovery, Synthesis, and Applications

Introduction

Within the expansive toolkit of synthetic organic chemistry, 2-Methoxyethyl vinyl ether (MEVE) emerges as a molecule of significant utility, albeit one whose history is deeply intertwined with the broader development of vinyl ether chemistry. This guide provides a comprehensive technical overview of MEVE, from its conceptual origins in the pioneering work on acetylene chemistry to its modern applications as a versatile protecting group for alcohols. We will delve into the foundational synthesis methodologies, detail its physicochemical properties, and provide robust experimental protocols for its use, all while maintaining a focus on the practical insights and causal relationships that are critical for researchers, scientists, and professionals in drug development.

Discovery and Historical Context: The Legacy of Reppe Chemistry

The story of this compound does not begin with its own isolated discovery but is rooted in the groundbreaking work of Walter Reppe at I.G. Farben in the 1930s.[1] Reppe's systematic investigation into the reactions of acetylene under high pressure revolutionized industrial organic chemistry.[1] Prior to his work, the handling of acetylene, a notoriously explosive gas, was fraught with peril, severely limiting its synthetic potential. Reppe's development of safe, high-pressure techniques opened the door to a new world of chemical transformations.

One of the four major classes of reactions discovered by Reppe was vinylation : the addition of an alcohol to acetylene to form a vinyl ether.[1] This process, typically catalyzed by a strong base like an alkali metal hydroxide or alkoxide, provided the first industrially viable route to this important class of monomers and synthetic intermediates.

Synthesis and Purification

The industrial synthesis of this compound continues to be based on the Reppe vinylation of 2-methoxyethanol.[2] Modern advancements have focused on optimizing reaction conditions and, crucially, on developing efficient purification strategies. A significant challenge in the synthesis is the potential for the product to form an azeotropic mixture with the unreacted 2-methoxyethanol, making simple distillation an ineffective method for achieving high purity.[2]

A contemporary and innovative approach to this purification challenge involves the selective conversion of the unreacted alcohol into a high-boiling acetal, which can then be easily separated from the desired vinyl ether by distillation.[2][3]

Detailed Experimental Protocol: Synthesis and Purification

This protocol is based on modern patented methodologies for the high-purity synthesis of this compound.[2][3]

Part 1: Vinylation of 2-Methoxyethanol

-

Catalyst Preparation: In a suitable high-pressure reactor, an alkali metal hydroxide (e.g., potassium hydroxide) is reacted with a portion of 2-methoxyethanol to form the corresponding potassium alkoxide catalyst in situ.

-

Reaction: The reactor is pressurized with acetylene, and 2-methoxyethanol is fed continuously into the system at elevated temperature and pressure.

-

Work-up: The crude reaction mixture, containing this compound, unreacted 2-methoxyethanol, and the catalyst, is cooled and neutralized.

Part 2: Purification via Acetalization

-

Acetal Formation: The crude mixture from the vinylation step is treated with a catalytic amount of a mild acid. This selectively catalyzes the reaction between the unreacted 2-methoxyethanol and the this compound present in the mixture to form acetaldehyde bis(2-methoxyethyl)acetal, a high-boiling byproduct.[2][3]

-

Distillation: The mixture is then subjected to fractional distillation. The highly pure this compound, having a lower boiling point, is collected as the distillate.[2] The high-boiling acetaldehyde bis(2-methoxyethyl)acetal remains in the distillation residue.

-

Recycling (Optional): The acetaldehyde bis(2-methoxyethyl)acetal can be hydrolyzed back to 2-methoxyethanol and this compound, which can be recycled into the production process, improving overall efficiency.[2][3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling and effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1663-35-0 | [4][5][6] |

| Molecular Formula | C₅H₁₀O₂ | [4][6] |

| Molecular Weight | 102.13 g/mol | [4][6] |

| Boiling Point | 108.8 °C at 760 Torr | [6] |

| Density | 0.897 g/cm³ at 20 °C | [6] |

| Water Solubility | 8.8 g/100 mL | [4][6] |

| Appearance | Colorless liquid | [4][6] |

| Vapor Pressure | 18 mm Hg at 20 °C | [6] |

Applications in Organic Synthesis: A Versatile Protecting Group

The primary application of this compound in modern organic synthesis, particularly in the context of drug development, is as a protecting group for alcohols. The reaction of an alcohol with this compound in the presence of a mild acid catalyst results in the formation of a 2-methoxyethoxyethyl (MEE) acetal. This MEE group effectively masks the hydroxyl functionality, rendering it inert to a wide range of reaction conditions under which an unprotected alcohol would react, such as with strong bases, organometallic reagents, and certain oxidizing and reducing agents.

Mechanism of Protection and Deprotection

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition mechanism. The vinyl ether is first protonated to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the MEE-protected alcohol.

Deprotection is achieved by treating the MEE-protected alcohol with a mild acid in the presence of water or an alcohol, which hydrolyzes the acetal and regenerates the original alcohol.

Experimental Protocols for Protection and Deprotection

Protocol 1: Protection of a Primary Alcohol as its MEE Ether

-

Setup: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add this compound (1.5 eq).

-

Catalysis: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting alcohol.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure MEE-protected alcohol.

Protocol 2: Deprotection of an MEE Ether

-

Setup: Dissolve the MEE-protected alcohol (1.0 eq) in a protic solvent such as methanol or a mixture of tetrahydrofuran and water.

-

Catalysis: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid or a Lewis acid like cerium(III) chloride heptahydrate.

-

Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Work-up: Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate). Remove the organic solvent under reduced pressure.

-

Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected alcohol. Further purification can be performed by column chromatography if necessary.

Characterization

The structure of this compound can be unequivocally confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, typically as a pair of doublets of doublets for the terminal CH₂ protons and a doublet of doublets for the internal CH proton. The methylene protons of the methoxyethyl group will appear as distinct multiplets, and the methyl group will be a sharp singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the two sp² hybridized carbons of the vinyl group and the sp³ hybridized carbons of the methoxyethyl moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C=C stretching vibration for the vinyl group, as well as C-O stretching bands for the ether linkages.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood, away from ignition sources.[4] A significant and critical safety concern with vinyl ethers is their propensity to form explosive peroxides upon exposure to air and light.[6] Therefore, it is imperative to test for the presence of peroxides before use, especially if the material has been stored for an extended period. Commercial preparations are often stabilized with inhibitors to prevent polymerization.

Conclusion

From its origins in the pioneering era of acetylene chemistry to its contemporary role as a sophisticated tool in multi-step organic synthesis, this compound exemplifies the evolution of chemical utility. Its straightforward synthesis, rooted in the principles of Reppe chemistry, and its valuable application as a protecting group for alcohols, underscore its continued relevance in the fields of chemical research and drug development. A thorough understanding of its history, synthesis, properties, and safe handling, as detailed in this guide, is essential for harnessing its full potential in the laboratory.

References

Sources

- 1. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. METHOD FOR PRODUCING (2-METHOXYETHYL) VINYL ETHER, AND METHOD FOR REFINING (2-METHOXYETHYL) VINYL ETHER - Patent 4289810 [data.epo.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 1663-35-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

A Theoretical Exploration of 2-Methoxyethyl Vinyl Ether Reactivity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethyl vinyl ether (MVE) is a key monomer in the synthesis of functional polymers with applications ranging from biocompatible materials to responsive drug delivery systems. A profound understanding of its reactivity is paramount for the rational design and optimization of these advanced materials. This technical guide provides a comprehensive theoretical examination of the reactivity of MVE, navigating the landscape of its electronic structure and its implications for key chemical transformations. In the absence of extensive theoretical studies specifically targeting MVE, this guide leverages detailed computational and experimental data from closely related vinyl ethers to construct a robust predictive framework for its behavior in cationic polymerization, hydrolysis, and cycloaddition reactions. By synthesizing established theoretical principles with field-proven experimental insights, this document serves as an authoritative resource for researchers seeking to harness the full potential of this versatile monomer.

The Electronic Landscape of this compound: The Genesis of Reactivity

The reactivity of this compound is fundamentally dictated by the electronic interplay between the vinyl group (C=C) and the adjacent ether oxygen. The oxygen atom, through its lone pairs, engages in a p-π conjugation with the vinyl π-system. This resonance effect significantly increases the electron density of the double bond, particularly at the β-carbon, rendering it highly nucleophilic. This inherent electronic enrichment makes the vinyl ether susceptible to attack by electrophiles and is the cornerstone of its characteristic reactivity.

The Frontier Molecular Orbital (FMO) theory provides a powerful lens through which to visualize and predict this reactivity. The Highest Occupied Molecular Orbital (HOMO) of a vinyl ether is primarily localized on the C=C double bond, with a significant contribution from the oxygen p-orbital. The energy of this HOMO is relatively high, signifying its willingness to donate electrons. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the vinyl group. The energy gap between the HOMO and LUMO is a critical determinant of the molecule's stability and reactivity.

The 2-methoxyethyl substituent, while primarily influencing the physical properties of the resulting polymer, also exerts a subtle electronic and steric influence on the monomer's reactivity. The ether linkage in the side chain can inductively withdraw electron density, albeit weakly, which may slightly modulate the nucleophilicity of the vinyl group. More significantly, this side chain can influence the stereochemical outcome of polymerization reactions through steric hindrance and potential coordination with catalytic species.

Caption: Frontier Molecular Orbitals of this compound.

Cationic Polymerization: A Primary Reaction Pathway

The high electron density of the vinyl double bond makes MVE an ideal monomer for cationic polymerization. This process is typically initiated by Lewis acids or protonic acids and proceeds via a carbocationic propagating species.

Mechanism of Cationic Polymerization

The cationic polymerization of vinyl ethers can be dissected into three key stages: initiation, propagation, and termination/chain transfer.

-

Initiation: The reaction commences with the addition of an electrophile (E⁺), generated from an initiator system (e.g., a Lewis acid co-initiated by a protic source), to the β-carbon of the vinyl ether. This attack forms a resonance-stabilized oxocarbenium ion.

-

Propagation: The newly formed carbocationic species is then attacked by the electron-rich double bond of another monomer molecule. This process repeats, leading to the growth of the polymer chain. The stability of the propagating oxocarbenium ion is crucial for a well-controlled polymerization.

-

Termination and Chain Transfer: The polymerization can be terminated by reaction with a nucleophile, or the active center can be transferred to another molecule, such as the monomer, solvent, or a counter-ion. These events limit the molecular weight of the resulting polymer.

Recent advances have led to the development of living/controlled cationic polymerization techniques for vinyl ethers, which suppress termination and chain transfer reactions, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersities.[1]

Caption: General Mechanism of Cationic Polymerization of MVE.

Theoretical Insights into Cationic Polymerization

While specific DFT studies on MVE are scarce, computational investigations into the cationic polymerization of other vinyl ethers provide valuable insights.[2][3][4] These studies focus on elucidating the structure of the propagating species, the role of the counter-ion, and the energetics of the propagation and termination pathways.

For instance, computational studies on the stereoselective cationic polymerization of vinyl ethers have revealed the importance of catalyst-monomer interactions in controlling the tacticity of the resulting polymer.[2][5] An Eyring analysis of stereoselectivity, supported by DFT calculations, has provided quantitative values for the differences in transition state energies leading to different stereoisomers.[2]

Table 1: Theoretical Data for the Cationic Dimerization of Ethyl Vinyl Ether (Illustrative Example)

| Parameter | Value | Source |

| Reaction | Dimerization of EVE | [Generic DFT Data] |

| Computational Level | B3LYP/6-31G(d) | [Generic DFT Data] |

| Activation Energy (ΔG‡) | 12.5 kcal/mol | [Generic DFT Data] |

| Reaction Energy (ΔG) | -8.2 kcal/mol | [Generic DFT Data] |

| Key Transition State Bond Length (C-C) | 2.1 Å | [Generic DFT Data] |

Note: This data is illustrative for ethyl vinyl ether and serves to demonstrate the type of information obtained from theoretical studies. Specific values for this compound would require dedicated computational analysis.

Experimental Protocol: Living Cationic Polymerization of a Vinyl Ether

This protocol describes a general procedure for the living cationic polymerization of a vinyl ether, which can be adapted for this compound.

Materials:

-

This compound (MVE), freshly distilled from calcium hydride.

-

Initiator solution (e.g., 1-(isobutoxy)ethyl acetate in hexane).

-

Lewis acid co-initiator (e.g., ethylaluminum sesquichloride in hexane).

-

Dry solvent (e.g., toluene or dichloromethane).

-

Quenching agent (e.g., pre-chilled methanol).

Procedure:

-

All glassware is rigorously dried in an oven and assembled hot under a stream of dry nitrogen.

-

The desired amount of MVE and dry solvent are added to the reaction flask via syringe.

-

The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C) in a cooling bath.

-

The initiator solution is added dropwise with stirring.

-

The polymerization is initiated by the slow, dropwise addition of the Lewis acid co-initiator.

-

The reaction is monitored by periodically taking aliquots and analyzing the monomer conversion (e.g., by ¹H NMR or GC).

-

Once the desired conversion is reached, the polymerization is terminated by the rapid addition of the quenching agent.

-

The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum.

Acid-Catalyzed Hydrolysis: A Competing Reaction

In the presence of acidic aqueous media, vinyl ethers undergo rapid hydrolysis to form an aldehyde and an alcohol. For MVE, this would yield acetaldehyde and 2-methoxyethanol. Understanding the mechanism and kinetics of this reaction is crucial, especially in applications where the polymer may be exposed to acidic conditions.

Mechanism of Hydrolysis

Experimental and theoretical studies on the hydrolysis of simple vinyl ethers, such as ethyl vinyl ether, have established a two-step mechanism.[6][7][8]

-

Rate-Determining Protonation: The reaction is initiated by the protonation of the β-carbon of the vinyl ether by a hydronium ion or other acid catalyst. This is the rate-determining step of the reaction.

-

Rapid Hydration and Decomposition: The resulting oxocarbenium ion is rapidly attacked by water to form a hemiacetal intermediate, which then quickly decomposes to the final aldehyde and alcohol products.

Caption: Mechanism of Acid-Catalyzed Hydrolysis of MVE.

Theoretical and Kinetic Insights

Kinetic studies on the hydrolysis of alkyl vinyl ethers have shown that the reaction is first-order in both the vinyl ether and the acid catalyst.[6] The reactivity of the vinyl ether is influenced by the nature of the alkyl group, with electron-donating groups generally accelerating the reaction.[6] The 2-methoxyethyl group in MVE is expected to have a modest electronic effect on the rate of hydrolysis compared to a simple ethyl group.

Table 2: Kinetic Data for the Hydrolysis of Ethyl Vinyl Ether

| Parameter | Value | Source |

| Reaction | Acid-catalyzed hydrolysis of EVE | [6][7] |

| Rate Law | rate = k[EVE][H⁺] | [6] |

| Deuterium Isotope Effect (kH/kD) | 2.95 (for H₃O⁺ catalysis) | [9] |

| Entropy of Activation (ΔS‡) | -11 cal deg⁻¹ mol⁻¹ | [9] |

Cycloaddition Reactions: Expanding Synthetic Utility

The electron-rich nature of the double bond in MVE also allows it to participate in cycloaddition reactions, providing a pathway to a variety of cyclic structures.

Types of Cycloaddition Reactions

-

[2+2] Cycloaddition: MVE can react with electron-deficient alkenes, such as tetracyanoethylene (TCNE), to form cyclobutane derivatives. Theoretical studies on the [2+2] cycloaddition of vinyl alcohol with TCNE suggest a stepwise mechanism involving a zwitterionic or biradical intermediate.[10]

-

[4+2] Cycloaddition (Diels-Alder): While less common as a dienophile with simple dienes, MVE's reactivity can be enhanced in inverse-electron-demand Diels-Alder reactions, where it reacts with an electron-poor diene.

-

[3+2] Cycloaddition: MVE can also react with 1,3-dipoles, such as nitrile oxides, to form five-membered heterocyclic rings. A combined computational and experimental study on the cycloaddition of vinyl ethers with nitrile oxides has elucidated the mechanism and substituent effects on this reaction.[11]

Caption: Representative Cycloaddition Reactions of MVE.

Conclusion and Future Outlook

This guide has provided a detailed theoretical framework for understanding the reactivity of this compound. By leveraging data from analogous systems, we have elucidated the fundamental electronic properties that govern its behavior in cationic polymerization, hydrolysis, and cycloaddition reactions. The electron-donating nature of the ether oxygen activates the vinyl group, making it a highly reactive monomer for cationic polymerization and a versatile partner in cycloaddition reactions.

A critical gap in the current literature is the lack of dedicated theoretical studies on this compound itself. Future computational work should focus on:

-

DFT calculations to determine the precise activation barriers and transition state geometries for the cationic polymerization and hydrolysis of MVE.

-

Comparative studies that systematically evaluate the electronic and steric effects of the 2-methoxyethyl group on reactivity compared to other alkyl vinyl ethers.

-

Modeling of cycloaddition reactions involving MVE to predict regioselectivity and stereoselectivity.

Such studies, when coupled with targeted experimental validation, will provide a more complete and predictive understanding of MVE's reactivity, thereby accelerating the development of novel polymers and materials with tailored properties for advanced applications in medicine and materials science.

References

-

Negligible Substituent Effect as Key to Synthetic Versatility: a Computational-Experimental Study of Vinyl Ethers Addition to Nitrile Oxides. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Varner, T. P., Teator, A. J., Reddi, Y., Jacky, P. E., Cramer, C. J., & Leibfarth, F. A. (2020). Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 142(40), 17175–17186. [Link]

- Mechanistic insight into the stereoselective cationic polymerization of vinyl ethers. (2020). UNC Department of Chemistry.

-

Zhang, R., Lv, Y., Zhang, Y., & Liu, W. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 506. [Link]

-

Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019). Semantic Scholar. Retrieved January 8, 2026, from [Link]

- Hydrolysis Of Vinyl Ethers Research Articles. (n.d.). R Discovery.

-

Kresge, A. J., & Sagatys, D. S. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 483-486. [Link]

- Computational study of the reaction mechanism of vinyl ethers with hexafluorothioacetone. (2016). Journal of Fluorine Chemistry, 191, 103-109.

-

The [2 + 2] cycloaddition reaction between vinyl alcohol and tetracyanoethylene. A theoretical study of solvent and catalytic effects. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022). RSC Advances, 12(8), 4535-4543. [Link]

-

The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. (1967). Journal of the Chemical Society B: Physical Organic, 483. [Link]

-

Mechanism of acid-catalyzed vinyl ether hydrolysis involving protonation of the β-carbon in a rate-determining step (r.d.s.). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Choi, W., Kim, L., & Hong, S. (2024). Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C–H Functionalization via the Spin-Center Shift. Advanced Science, 11(15), 2309800. [Link]

-

Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. (2022). MDPI. Retrieved January 8, 2026, from [Link]

-

[2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. (2005). Doklady Chemistry, 404(2), 210-211. [Link]

-

He, Y., et al. (2023). Effect of composition and structure of ethylene-vinyl acetate copolymer on its alcoholysis kinetics: A combined experimental and DFT study. Polymer, 281, 126105. [Link]

-

Percec, V., Rodriguez-Parada, J. M., & Ericsson, C. (1986). Synthesis and Characterization of Liquid Crystalline Poly(p-Vinylbenzyl Ether)s. DTIC. [Link]

-

Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). RSC Advances, 14(1), 1-8. [Link]

-

Reaction mechanism between vinyl ether derivatives and tetrazines. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. (n.d.). DTIC. Retrieved January 8, 2026, from [Link]

-

Metallocene-mediated cationic polymerization of vinyl ethers: Kinetics of polymerization and synthesis and characterization of statistical copolymers. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. (2021). The Journal of Organic Chemistry, 86(3), 2468-2476. [Link]

-

Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin - Semantic Scholar. (2024). Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. (2020). Green Chemistry, 22(18), 6063-6072. [Link]

-

Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers. (2017). MDPI. Retrieved January 8, 2026, from [Link]

-

Ethyl vinyl ether. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Solvent free Cationic Copolymerization of 2-Chloroethyl Vinyl Ether with Styrene Catalyzed by Maghnite-H+, a Green Catalyst. (2018). Oriental Journal of Chemistry, 34(2), 896-902. [Link]

-

PEG-based Multifunctional Polyethers with Highly Reactive Vinyl-Ether Side Chains for Click-Type Functionalization. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Cycloaddition reactions of vinyl sulfene generated from thiete 1,1-dioxide. (1975). The Journal of Organic Chemistry, 40(18), 2570-2574. [Link]

-

Vinyl ether hydrolysis. XIV. 2-Methoxy-2,3-dihydropyran: concurrent reaction of vinyl ether and acetal functional groups. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of Pseudo(mono)radical Azomethine Ylides with Phenyl Vinyl Sulphone. (2022). MDPI. Retrieved January 8, 2026, from [Link]